molecular formula C17H15N3O3 B11688952 5-nitro-N-(2-phenoxyethyl)quinolin-8-amine

5-nitro-N-(2-phenoxyethyl)quinolin-8-amine

Katalognummer: B11688952
Molekulargewicht: 309.32 g/mol
InChI-Schlüssel: JWZHVRKNTNZDGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-nitro-N-(2-phenoxyethyl)quinolin-8-amine is a chemical compound that belongs to the class of quinolinamines Quinolinamines are known for their diverse biological activities and are often used as scaffolds in the synthesis of various pharmacologically active molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(2-phenoxyethyl)quinolin-8-amine typically involves the reaction of 5-nitroquinoline with 2-phenoxyethylamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

5-nitro-N-(2-phenoxyethyl)quinolin-8-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 5-amino-N-(2-phenoxyethyl)quinolin-8-amine.

    Substitution: Various substituted quinolinamines depending on the nucleophile used.

    Hydrolysis: Quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

5-nitro-N-(2-phenoxyethyl)quinolin-8-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-nitro-N-(2-phenoxyethyl)quinolin-8-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H15N3O3

Molekulargewicht

309.32 g/mol

IUPAC-Name

5-nitro-N-(2-phenoxyethyl)quinolin-8-amine

InChI

InChI=1S/C17H15N3O3/c21-20(22)16-9-8-15(17-14(16)7-4-10-19-17)18-11-12-23-13-5-2-1-3-6-13/h1-10,18H,11-12H2

InChI-Schlüssel

JWZHVRKNTNZDGN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)OCCNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.